molecular formula C22H19ClN6 B10795551 Rilpivirine-d6 (hydrochloride)

Rilpivirine-d6 (hydrochloride)

Cat. No.: B10795551
M. Wt: 408.9 g/mol
InChI Key: KZVVGZKAVZUACK-QHNUCIEHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rilpivirine involves multiple steps:

Industrial Production Methods

Industrial production methods for rilpivirine have been optimized to improve yield and reduce reaction time. One such method involves microwave-promoted synthesis, which significantly reduces the reaction time from 69 hours to 90 minutes and improves the overall yield from 18.5% to 21% .

Chemical Reactions Analysis

Types of Reactions

Rilpivirine-d6 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of rilpivirine can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.

Properties

Molecular Formula

C22H19ClN6

Molecular Weight

408.9 g/mol

IUPAC Name

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-bis(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile;hydrochloride

InChI

InChI=1S/C22H18N6.ClH/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;/h3-9,11-13H,1-2H3,(H2,25,26,27,28);1H/b4-3+;/i1D3,2D3;

InChI Key

KZVVGZKAVZUACK-QHNUCIEHSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])/C=C/C#N.Cl

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.Cl

Origin of Product

United States

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